![molecular formula C9H9N3O B11916175 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone is an organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl group at the 1-position and an ethanone group at the 2-position.
Méthodes De Préparation
The synthesis of 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities . Additionally, it is used in the development of new drugs and as a tool in biochemical research.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone can be compared with other imidazopyridine derivatives, such as rimegepant and telcagepant . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include 1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine .
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
1-(1-methylimidazo[4,5-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)9-11-8-7(12(9)2)4-3-5-10-8/h3-5H,1-2H3 |
Clé InChI |
BZBJDZPMEVKUCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=C(N1C)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


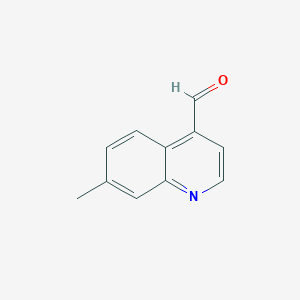
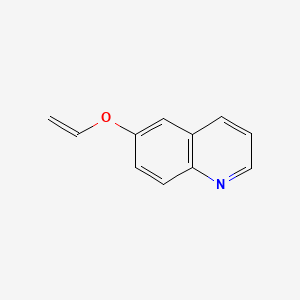






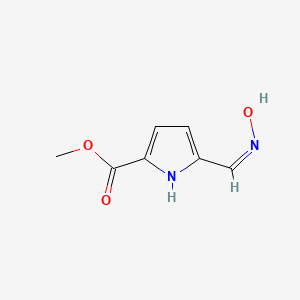

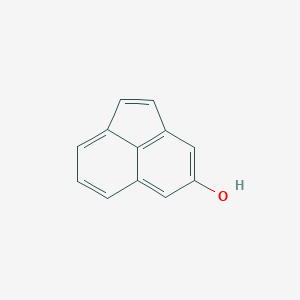

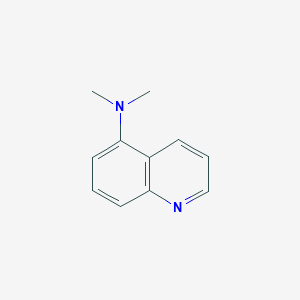
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
